(6-Methoxybenzo(a)pyren-3-yl) acetate
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Overview
Description
(6-Methoxybenzo(a)pyren-3-yl) acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by the presence of a methoxy group at the 6th position and an acetate group at the 3rd position on the benzo(a)pyrene skeleton. This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzo(a)pyren-3-yl) acetate typically involves the esterification of 6-methoxybenzo(a)pyrene with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxybenzo(a)pyren-3-yl) acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
(6-Methoxybenzo(a)pyren-3-yl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to DNA adduct formation and mutagenicity.
Medicine: Research on its potential therapeutic applications, including its role in cancer research, is ongoing.
Mechanism of Action
The mechanism of action of (6-Methoxybenzo(a)pyren-3-yl) acetate involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which interfere with DNA replication and transcription, leading to mutagenic and carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound without the methoxy and acetate groups.
6-Methoxybenzo(a)pyrene: Lacks the acetate group.
3-Acetoxybenzo(a)pyrene: Lacks the methoxy group.
Uniqueness
(6-Methoxybenzo(a)pyren-3-yl) acetate is unique due to the presence of both the methoxy and acetate groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications enhance its solubility, stability, and interaction with biological molecules, making it a valuable compound for various research applications .
Properties
CAS No. |
74192-53-3 |
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Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6-methoxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C23H16O3/c1-13(24)26-20-12-8-14-7-9-16-15-5-3-4-6-17(15)23(25-2)19-11-10-18(20)21(14)22(16)19/h3-12H,1-2H3 |
InChI Key |
AHOQFIKRIGBJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC |
Origin of Product |
United States |
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